2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester
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Overview
Description
2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of multiple functional groups, including an acetylamino group, a fluoro substituent, a trifluoromethyl group, and a hydroxyethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-fluoro-2-nitrobenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Acetylation: The resulting amine is acetylated using acetic anhydride to form the acetylamino derivative.
Trifluoromethylation: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Hydroxylation: The hydroxyethyl group is introduced through a hydroxylation reaction using a suitable hydroxylating agent.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Aqueous hydrochloric acid, sodium hydroxide, and other hydrolyzing agents.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Materials Science: It can be used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, influencing its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
2-Acetylamino-4-fluoro-benzoic acid methyl ester: Lacks the trifluoromethyl and hydroxyethyl groups, resulting in different chemical properties and reactivity.
4-Fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester: Lacks the acetylamino group, affecting its potential biological activity.
2-Acetylamino-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester: Lacks the fluoro substituent, altering its chemical behavior.
Uniqueness
The unique combination of functional groups in 2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester imparts distinct chemical properties, such as increased lipophilicity, enhanced reactivity, and potential biological activity. These features make it a valuable compound for various scientific research applications and chemical synthesis.
Properties
Molecular Formula |
C12H11F4NO4 |
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Molecular Weight |
309.21 g/mol |
IUPAC Name |
methyl 2-acetamido-4-fluoro-5-(2,2,2-trifluoro-1-hydroxyethyl)benzoate |
InChI |
InChI=1S/C12H11F4NO4/c1-5(18)17-9-4-8(13)6(10(19)12(14,15)16)3-7(9)11(20)21-2/h3-4,10,19H,1-2H3,(H,17,18) |
InChI Key |
JJOSTDNGYYKYJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)F)C(C(F)(F)F)O)C(=O)OC |
Origin of Product |
United States |
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